molecular formula C23H20N6O2S B2402086 N-(4-acetamidophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 896320-83-5

N-(4-acetamidophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2402086
M. Wt: 444.51
InChI Key: CMRCNIPAVWHZOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The exact method would depend on the desired final product and the starting materials available.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the imidazole group could participate in nucleophilic substitution reactions, while the acetamide group could undergo hydrolysis .

Scientific Research Applications

Antioxidant and Neuroprotective Applications

  • Neurochemical Modulation and Psychiatric Applications : N-acetylcysteine, a compound with a similar functional group, shows promise in modulating neurological pathways. It's being explored as an adjunctive therapy for various psychiatric conditions by influencing pathways like glutamate regulation, oxidative stress, and inflammation (Ooi et al., 2018).

  • Role in Cognitive Function : Studies suggest that certain compounds, like Modafinil, can enhance cognitive functions, including memory and attention, by influencing neurochemical systems. This indicates a potential area of application for similar compounds in cognitive dysfunction therapy (Minzenberg & Carter, 2008).

Anticancer Properties

  • Cytotoxicity and Anticancer Potential : Research on African medicinal spices and vegetables, which contain various bioactive compounds, suggests anticancer properties. These compounds exhibit modes of action such as induction of apoptosis and cell cycle arrest in cancer cells. This implies that structurally similar compounds may have potential applications in cancer treatment (Kuete et al., 2017).

Drug Development and Molecular Docking

  • Molecular Docking and Drug Development : Molecular docking studies in drug development, especially for non-small cell lung carcinoma, highlight the importance of finding drug candidates with specific inhibitory activity. Compounds that can achieve desired docking parameters and exhibit comparable activity to guideline drugs are prioritized for further research. This suggests a pathway for researching and developing new drug candidates, including those similar to the compound (Hidayat et al., 2022).

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. This could involve testing its biological activity, studying its physical and chemical properties, and optimizing its synthesis .

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O2S/c1-16(30)25-18-4-6-19(7-5-18)26-22(31)14-32-23-11-10-21(27-28-23)17-2-8-20(9-3-17)29-13-12-24-15-29/h2-13,15H,14H2,1H3,(H,25,30)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRCNIPAVWHZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide

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